- Site-selective deuteration at the α-position of enals by an amine and bis(phenylsulfonyl)methane co-catalyzed H/D exchange reaction, Chemical Communications (Cambridge, 2022, 58(81), 11458-11461

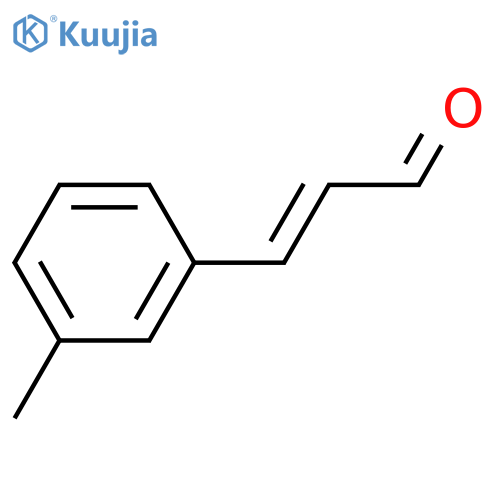

Cas no 93614-80-3 (3-(3-methylphenyl)prop-2-enal)

3-(3-메틸페닐)프롭-2-에날은 향료 및 유기 합성에서 중요한 역할을 하는 알데하이드 화합물입니다. 이 화합물은 특유의 시나몬 향과 유사한 향기를 가지며, 향료 산업에서 널리 사용됩니다. 화학적으로 α,β-불포화 알데하이드로 분류되며, 반응성이 높아 다양한 유기 반응에 활용할 수 있습니다. 특히, 3-메틸 치환기로 인해 향기의 지속력이 우수하고 열 안정성이 높은 특징을 가집니다. 또한, 약리활성 물질의 전구체로도 사용될 수 있어 의약품 개발 연구에서도 주목받고 있습니다. 순도와 안정성이 보장된 고품질의 제품으로 공급되며, 실험실 및 산업적 용도에 적합합니다.

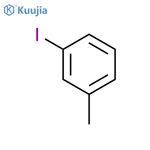

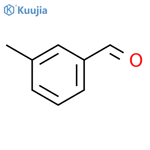

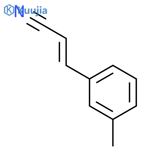

3-(3-methylphenyl)prop-2-enal structure

상품 이름:3-(3-methylphenyl)prop-2-enal

3-(3-methylphenyl)prop-2-enal 화학적 및 물리적 성질

이름 및 식별자

-

- (E)-3-(m-Tolyl)acrylaldehyde

- 2-PROPENAL, 3-(3-METHYLPHENYL)-,(2E)

- 3-METHYL CINNAMALDEHYDE

- meta-methylcinnamaldehyde

- m-Methylzimtaldehyd

- (2E)-3-(3-Methylphenyl)-2-propenal

- (2E)-3-(3-Methylphenyl)-2-propenal (ACI)

- 2-Propenal, 3-(3-methylphenyl)-, (E)- (ZCI)

- (E)-3-(3-Methylphenyl)acrolein

- (E)-3-Methylcinnamaldehyde

- trans-3-Methylcinnamaldehyde

- 3-(3-methylphenyl)prop-2-enal

- D97428

- AKOS006290468

- 3-METHYLCINNAMALDEHYDE

- 3-(m-Tolyl)acrylaldehyde

- 93614-80-3

- MFCD08460293

- BS-17936

- 66223-54-9

- CS-0186101

- J-501953

- NCGC00171000-01

- PK04_096269

- (E)-3-(3-methylphenyl)prop-2-enal

- (2E)-3-(3-Methylphenyl)Acrylaldehyde

- b-methylcinnamaldehyde

-

- MDL: MFCD08460293

- 인치: 1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+

- InChIKey: SJLLZWMNPJCLBC-ZZXKWVIFSA-N

- 미소: C(/C1C=CC=C(C)C=1)=C\C=O

계산된 속성

- 정밀분자량: 146.07300

- 동위원소 질량: 146.073164938g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 2

- 복잡도: 149

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 17.1Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.3

실험적 성질

- 밀도: 1.015

- 비등점: 264.398°C at 760 mmHg

- 플래시 포인트: 93.547°C

- 굴절률: 1.569

- PSA: 17.07000

- LogP: 2.20710

3-(3-methylphenyl)prop-2-enal 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A669442-25g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 25g |

$380.0 | 2025-02-25 | |

| Ambeed | A669442-5g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 5g |

$127.0 | 2025-02-25 | |

| Alichem | A019138918-1g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 1g |

$400.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D748965-100g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95+% | 100g |

$1150 | 2024-06-07 | |

| Enamine | EN300-257960-1.0g |

3-(3-methylphenyl)prop-2-enal |

93614-80-3 | 1.0g |

$328.0 | 2023-02-28 | ||

| eNovation Chemicals LLC | D748965-5g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95+% | 5g |

$180 | 2024-06-07 | |

| Enamine | EN300-257960-5.0g |

3-(3-methylphenyl)prop-2-enal |

93614-80-3 | 5.0g |

$859.0 | 2023-02-28 | ||

| Ambeed | A669442-100mg |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 100mg |

$8.0 | 2025-02-25 | |

| Ambeed | A669442-1g |

(E)-3-(m-Tolyl)acrylaldehyde |

93614-80-3 | 95% | 1g |

$35.0 | 2025-02-25 | |

| abcr | AB548038-25g |

(E)-3-(m-Tolyl)acrylaldehyde, 95%; . |

93614-80-3 | 95% | 25g |

€609.30 | 2024-08-02 |

3-(3-methylphenyl)prop-2-enal 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt; 30 min, rt

참조

합성회로 2

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 130 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Direct synthesis of cinnamaldehyde derivatives by reaction of aryl bromides with 3,3-diacetoxypropene catalyzed by a palladium-tetraphosphine complex, Catalysis Letters, 2005, 102(3-4), 281-284

합성회로 3

반응 조건

1.1 Reagents: Pentamethyldiethylenetriamine , Sodium iodide , Oxygen Catalysts: Copper hydroxide Solvents: Acetonitrile , Water ; 24 h, 80 °C; 80 °C → rt

1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C

1.3 Solvents: Water ; > 1 min

1.2 Reagents: Propylphosphonic anhydride Solvents: Ethyl acetate ; overnight, 100 °C

1.3 Solvents: Water ; > 1 min

참조

- Copper-catalyzed formylation of alkenyl C-H bonds using BrCHCl2 as a stoichiometric formylating reagent, Chemical Science, 2018, 9(11), 2986-2990

합성회로 4

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; < 30 °C; 24 h, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 min, rt

참조

- Development and Investigation of an Organocatalytic Enantioselective [10+2] Cycloaddition, ACS Catalysis, 2020, 10(18), 10784-10793

합성회로 5

반응 조건

1.1 Solvents: Toluene ; 17 h, 80 °C

참조

- Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis, Chemical Science, 2019, 10(14), 4107-4115

합성회로 6

반응 조건

1.1 Solvents: Tetrahydrofuran ; 16 h, 70 °C

참조

- Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes catalysed by 4-oxalocrotonate tautomerase, Organic & Biomolecular Chemistry, 2023, 21(10), 2086-2090

합성회로 7

반응 조건

1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 2 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

- Discovery of novel piperonyl derivatives as diapophytoene desaturase inhibitors for the treatment of methicillin-, vancomycin- and linezolid-resistant Staphylococcus aureus infections, European Journal of Medicinal Chemistry, 2018, 145, 235-251

합성회로 8

반응 조건

1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Water , Oxygen Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 2 h, 60 °C

참조

- Iron-facilitated direct oxidative C-H transformation of allyl arenes to alkenyl aldehydes, Tetrahedron Letters, 2011, 52(25), 3208-3211

합성회로 9

반응 조건

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C; 2 h, -78 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C

참조

- Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides, Organic Letters, 2007, 9(25), 5191-5194

합성회로 10

반응 조건

1.1 Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C

1.3 Reagents: Water ; -78 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Water ; rt

1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt

1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Hexane ; 15 min, -78 °C; 90 min, -78 °C

1.3 Reagents: Water ; -78 °C → rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; rt

1.5 Reagents: Water ; rt

1.6 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 4 h, rt

참조

- Hidden Heptacyclic Chiral N-Acyl Iminium Ions: A New Entry to Enantioenriched Polycyclic Azepanes and Azocanes by Superacid-Promoted Intramolecular Pictet-Spengler Reaction, Chemistry - A European Journal, 2022, 28(25),

합성회로 11

반응 조건

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

참조

- Highly Regio- and Enantioselective Hydrogenation of Conjugated α-Substituted Dienoic Acids, Organic Letters, 2020, 22(8), 3149-3154

합성회로 12

반응 조건

1.1 Reagents: Potassium carbonate , Potassium chloride , Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 3.5 h, 90 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

참조

- An Efficient Palladium-Catalyzed Synthesis of Cinnamaldehydes from Acrolein Diethyl Acetal and Aryl Iodides and Bromides, Organic Letters, 2003, 5(5), 777-780

합성회로 13

반응 조건

1.1 Reagents: Trifluoromethanesulfonic anhydride , Triphenylphosphine oxide Solvents: Dichloromethane ; 10 min, 0 °C

1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine , Water Solvents: Dichloromethane ; 1 h, rt

참조

- Hendrickson Reagent Induced Rearrangement of Aryl Propargyl Alcohols To α,β-Unsaturated Aldehydes, Letters in Organic Chemistry, 2018, 15(10), 845-853

합성회로 14

반응 조건

1.1 Reagents: Sodium bicarbonate , Tetrabutylammonium chloride , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; 6 h, 1 atm, 60 °C

참조

- Pd-catalyzed cascade Heck-Saegusa: direct synthesis of enals from aryl iodides and allyl alcohol, Chemical Communications (Cambridge, 2010, 46(3), 415-417

합성회로 15

반응 조건

1.1 Catalysts: Chlorotrimethylsilane , Indium triflate Solvents: Dichloromethane ; 24 h, rt

참조

- Rare earth triflates/chlorotrimethylsilane induced activation of triethylamine as a latent acetaldehyde anion: a new synthesis of α,β-unsaturated aldehydes, Tetrahedron Letters, 2010, 51(3), 482-484

합성회로 16

반응 조건

1.1 Catalysts: Triphenylphosphine , 1,3-Bis(diphenylphosphino)propane , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2 h, 80 °C

참조

- Palladium-catalyzed hydroformylation of terminal arylacetylenes with glyoxylic acid, Chemical Communications (Cambridge, 2018, 54(17), 2166-2168

합성회로 17

반응 조건

1.1 Reagents: Dipyridinium dichromate Solvents: Dichloromethane ; rt

참조

- Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging, Bioorganic & Medicinal Chemistry, 2012, 20(3), 1337-1345

합성회로 18

반응 조건

1.1 Reagents: Oxygen Catalysts: Potassium carbonate , Palladium diacetate , 4,5-Diazafluoren-9-one Solvents: Dimethylformamide ; 36 h, 30 °C

참조

- General palladium-catalyzed aerobic dehydrogenation to generate double bonds, Chemical Science, 2012, 3(3), 883-886

합성회로 19

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt → 65 °C

1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C

1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt

1.2 Reagents: Diisobutylaluminum hydride Solvents: Hexane ; 65 °C → -50 °C; 2.5 h, -50 °C

1.3 Reagents: Manganese oxide (MnO2) Solvents: Hexane , Ethyl acetate ; 1 - 4 h, rt

참조

- Titanium-Catalyzed Intermolecular Hydroaminoalkylation of Conjugated Dienes, Chemistry - A European Journal, 2013, 19(12), 3833-3837

합성회로 20

반응 조건

1.1 Solvents: Toluene ; overnight, 80 °C

참조

- Potent inhibition of nicotinamide N-methyltransferase by alkene-linked bisubstrate mimics bearing electron deficient aromatics, Journal of Medicinal Chemistry, 2021, 64(17), 12938-12963

3-(3-methylphenyl)prop-2-enal Raw materials

- 2-Propenenitrile, 3-(3-methylphenyl)-, (2E)-

- 3-(3-methylphenyl)propanal

- m-Tolualdehyde

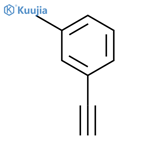

- 3-Ethynyltoluene

- (Triphenylphosphoranylidene)acetaldehyde

- 3-Iodotoluene

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- Benzene, 1-methyl-3-(2-propenyl)-

- Bromodichloromethane (stabilized with Ethanol)

- Allylidene Diacetate

- Phosphonium, tributyl(2,2-diethoxyethyl)-, bromide (1:1)

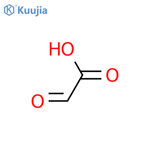

- 2-oxoacetic acid

- Benzenemethanol, a-ethynyl-3-methyl-

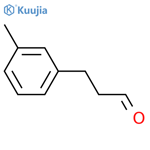

- 3-(3-methylphenyl)prop-2-en-1-ol

- 3-Methylstyrene

3-(3-methylphenyl)prop-2-enal Preparation Products

3-(3-methylphenyl)prop-2-enal 관련 문헌

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

93614-80-3 (3-(3-methylphenyl)prop-2-enal) 관련 제품

- 16642-92-5((2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid)

- 104-55-2(Cinnamaldehyde)

- 56578-35-9((E)-3-(P-Tolyl)acrylaldehyde)

- 14371-10-9((E)-Cinnamaldehyde)

- 113538-22-0(3-(4-phenylphenyl)prop-2-enal)

- 57194-69-1(cis-Cinnamaldehyde)

- 886-38-4(Diphenylcyclopropenone)

- 2580250-18-4(2-{1,2,4triazolo4,3-apyridin-3-ylsulfanyl}ethane-1-sulfonamide)

- 905659-18-9(2-bromo-N-1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-ylbenzamide)

- 1002034-04-9(2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:93614-80-3)3-(3-methylphenyl)prop-2-enal

순결:99%/99%

재다:25g/100g

가격 ($):342.0/1025.0